6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride
Description
Molecular Formula: C₁₂H₁₄Cl₂N₂ (hydrochloride salt; ) Molecular Weight: 257.16 g/mol CAS No.: 1443424-91-6 Structural Features:
- A tetrahydrocarbazole core with a chlorine substituent at position 6 and a primary amine at position 1.
- The hydrochloride salt enhances solubility for pharmacological applications.
Key Properties: - Stereochemistry: The compound exists as enantiomers [(R)- and (S)-forms] due to the chiral center at the 1-amine position ().
- Synthesis: Typically synthesized via reductive amination of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one using NaCNBH₃ and NH₄OAc ().
Properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2.ClH/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11;/h4-6,10,15H,1-3,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBAPGSNTWTVGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443424-91-6 | |
| Record name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole.
Amination: The 6-chloro-2,3,4,9-tetrahydro-1H-carbazole undergoes an amination reaction to introduce the amine group at the 1st position. This is usually achieved using reagents such as ammonia or primary amines under suitable reaction conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-1,4-dione derivatives, while substitution reactions can produce various substituted carbazole compounds.
Scientific Research Applications
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound belonging to the carbazole family, which includes heterocyclic aromatic organic compounds. The molecule features a chlorine atom at the 6th position and an amine group at the 1st position of its tetrahydrocarbazole structure. The molecular formula is C12H13ClN2, and it has a molecular weight of approximately 220.7 g/mol .
Scientific Applications
- Huntington's Disease: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been granted orphan designation by the European Commission for the treatment of Huntington’s disease, a hereditary condition that leads to the death of brain cells, causing involuntary jerky movements, behavioral problems, and dementia. The compound is currently in the pre-authorization stage, undergoing evaluation for safety and efficacy.
- Antiviral Agent: This compound can be used as an inhibitor of human papillomaviruses (HPV) . Studies have shown that tetrahydrocarbazoles with lipophilic electron-withdrawing substituents at the C6 position are more active against HPV . The 6-chloro compounds, particularly the (R)-enantiomers of the 2-fluorosubstituted benzamide and the 2-pyridinylamide, exhibit high activity against human papillomaviruses .
- CpxA Phosphatase Inhibitors: 2,3,4,9-tetrahydro-1H-carbazol-1-amines can act as CpxA phosphatase inhibitors . Compound 1 inhibits the phosphatase activity of CpxA, leading to the accumulation of CpxR-P and activation of the CpxRA system .
- Anti-prion Compound: 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14), a derivative of tetrahydrocarbazole, has been identified as a novel anti-prion compound .
Potential Interactions
Studies indicate the compound's ability to interact with various biological molecules. The uniqueness of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine lies in its combination of a chlorine atom and an amine group, which enhances its reactivity profile and biological interactions compared to similar compounds. The chlorine atom allows for diverse substitution reactions, while the amine group facilitates hydrogen bonding interactions with biological targets.
Safety Statements
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is associated with several hazard statements :
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H302: Harmful if swallowed.
- H335: May cause respiratory irritation.
Precautionary measures include :
- P264: Wash thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P337+P313: If eye irritation persists, get medical advice/attention.
- P264: Wash thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: If on skin, wash with plenty of soap and water.
- P321: Specific treatment.
- P332+P313: If skin irritation occurs, get medical advice/attention.
- P362: Take off contaminated clothing and wash before reuse.
- P264: Wash thoroughly after handling.
- P270: Do not eat, drink, or smoke when using this product.
- P301+P312: If swallowed, call a poison center or doctor if you feel unwell.
- P330: Rinse mouth.
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Mechanism of Action
The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Analogues
Key Insight : The 6-chloro substitution balances molecular weight and lipophilicity, optimizing pharmacokinetics compared to bulkier bromo analogues while retaining antiviral efficacy .
Stereochemical Variants
Key Insight : The (R)-enantiomer exhibits enantioselective binding to viral targets, emphasizing the importance of stereochemistry in drug design .
Substituted Amine Derivatives
Key Insight : Bulky substituents (e.g., phenethyl, benzyl) reduce membrane permeability but may enhance target specificity .
Biological Activity
Chemical Identity and Properties:
- IUPAC Name: 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride
- CAS Number: 1443424-91-6
- Molecular Formula: C12H13ClN2·HCl
- Molecular Weight: 257.7 g/mol
- Physical Form: Solid (powder)
- Purity: Typically ≥95%
This compound is a derivative of carbazole and is primarily used in research settings due to its potential biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Methicillin-resistant S. aureus (MRSA) | 62.216 - 124.432 μg/mL |
These findings indicate that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains .
The mechanism by which this compound exerts its antimicrobial effects appears to involve:
- Inhibition of Protein Synthesis: The compound disrupts the synthesis of proteins critical for bacterial survival.
- Disruption of Nucleic Acid Production: It inhibits pathways involved in nucleic acid synthesis.
- Biofilm Disruption: It has shown moderate-to-good activity against biofilms formed by pathogenic bacteria, which are often resistant to conventional antibiotics .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity:
| Fungal Strain | MIC |
|---|---|
| Candida albicans | Comparable to fluconazole (6.5 μM) |
| Trichophyton interdigitale | Effective at similar concentrations |
The antifungal efficacy suggests that it could be a candidate for further development as an antifungal agent .
Study on Antibiofilm Activity
A study evaluated the antibiofilm activity of various compounds including this compound against biofilm-producing strains of bacteria:
- The compound significantly disrupted biofilms formed by MRSA and Staphylococcus epidermidis.
- The Minimum Biofilm Inhibitory Concentration (MBIC) was notably lower than that of traditional antibiotics like ciprofloxacin, indicating a strong potential for clinical application in treating biofilm-associated infections .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications at specific positions on the carbazole ring can enhance its biological activity. Substituents that increase hydrophobicity or introduce additional functional groups have been found to improve both antimicrobial and antifungal potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride, and how can reaction conditions be optimized?
- The compound is synthesized via reductive amination of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one using ammonium acetate and sodium cyanoborohydride in methanol under reflux (60°C, 73–94% yield) . Optimization may involve adjusting stoichiometry, temperature, or solvent polarity. Statistical experimental design (e.g., factorial or response surface methods) can systematically evaluate these parameters to maximize yield and purity .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- 1H NMR : Look for aromatic protons (δ ~7.0–7.4 ppm), NH signals (broad, δ ~7.7 ppm), and aliphatic protons (δ ~1.8–2.7 ppm).
- IR : Confirm the NH stretch (~3400 cm⁻¹) and C-Cl vibration (~800 cm⁻¹) .
- Elemental Analysis : Validate purity via C, H, N percentages (e.g., C: ~69.8%, H: ~5.99%, N: ~6.68%) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Follow institutional Chemical Hygiene Plans, including PPE (gloves, lab coat, goggles) and fume hood use. Safety data sheets (SDS) indicate it is for industrial/research use only; avoid inhalation/ingestion and ensure waste disposal complies with hazardous material regulations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this carbazole derivative?
- SAR frameworks involve synthesizing analogs with substitutions at the chloro, amine, or tetrahydrocarbazole positions. Biological assays (e.g., receptor binding, cytotoxicity) should correlate structural variations with activity. Computational tools (docking, QSAR models) can predict binding affinities and guide experimental prioritization .
Q. What computational methods are effective in predicting reaction pathways or optimizing synthesis?
- Quantum chemical calculations (DFT, MP2) model reaction intermediates and transition states to identify energetically favorable pathways. Software like Gaussian or ORCA integrates with experimental data to refine conditions (e.g., solvent, catalysts) . Machine learning platforms (e.g., ChemOS) automate parameter optimization, reducing trial-and-error experimentation .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields or spectral anomalies?
- Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, reagent purity) contributing to variability. For spectral discrepancies, cross-validate with alternative techniques (e.g., LC-MS for purity, X-ray crystallography for structural confirmation) . Contested results may require peer validation or replication in independent labs .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Membrane separation or preparative HPLC with C18 columns can isolate the target compound from byproducts. Solvent selection (e.g., methanol/water gradients) and pH adjustments improve resolution. Process control systems (e.g., PAT tools) monitor real-time purity .
Methodological Resources
- Synthetic Protocols : Reference optimized procedures from peer-reviewed journals, avoiding unreliable sources like commercial catalogs .
- Data Management : Use ELN (Electronic Lab Notebook) systems with encryption to ensure data integrity and compliance with institutional standards .
- Collaborative Frameworks : Engage with platforms like ICReDD to integrate computational, informational, and experimental workflows for accelerated discovery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
